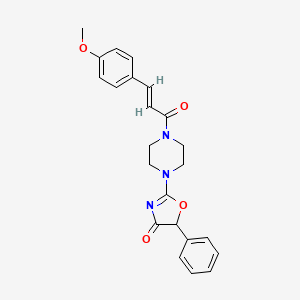![molecular formula C24H28ClN3O4 B1235502 4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-1-oxoethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235502.png)
4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-1-oxoethyl]amino]-1-piperidinecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-1-oxoethyl]amino]-1-piperidinecarboxylic acid ethyl ester is a phenylpyridine.
Applications De Recherche Scientifique
X-Ray Diffraction Studies
Research has explored the structural properties of compounds related to the chemical , using X-ray diffraction. For instance, the structures of compounds including 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile and its derivatives were studied, which are structurally similar to the chemical of interest (Mazina et al., 2005). These studies contribute to understanding the molecular configuration and potential interactions of such compounds.
Synthesis and Structural Analysis
Other research focused on the synthesis and structural analysis of related compounds. For example, studies on 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives provided insights into their molecular structure and bonding using techniques like IR, 1H NMR, and X-ray diffraction (Şahin et al., 2014). This research is crucial for understanding how alterations in the molecular structure can influence the properties of these compounds.
Application in Antibacterial Agents
Several studies have investigated derivatives of similar compounds for their potential as antibacterial agents. Research on pyridone-carboxylic acids, for example, demonstrated promising antibacterial activity in vitro (Hirose et al., 1982). This suggests that compounds within this chemical family, including the one , may have applications in developing new antibacterial drugs.
Antitumor and Antioxidant Activities
There's also significant interest in exploring these compounds for their antitumor and antioxidant properties. For example, a study on cyanoacetamide in heterocyclic chemistry revealed that some synthesized compounds exhibited notable antioxidant activities (Bialy & Gouda, 2011). This indicates potential avenues for research in cancer treatment and prevention using these compounds.
Development of Synthetic Routes for Clinical Studies
Moreover, the development of synthetic routes for related compounds supports preclinical and clinical studies. For instance, the multi-kilogram-scale synthesis of AZD1283, which involves a similar process, was significant for supporting clinical trials (Andersen et al., 2013). This demonstrates the relevance of these compounds in pharmaceutical development.
Propriétés
Formule moléculaire |
C24H28ClN3O4 |
|---|---|
Poids moléculaire |
457.9 g/mol |
Nom IUPAC |
ethyl 4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]acetyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H28ClN3O4/c1-2-32-24(31)27-12-10-16(11-13-27)26-22(29)15-28-21-9-5-7-18(21)19(14-23(28)30)17-6-3-4-8-20(17)25/h3-4,6,8,14,16H,2,5,7,9-13,15H2,1H3,(H,26,29) |
Clé InChI |
STMMMTLOMTZTRZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C3=C(CCC3)C(=CC2=O)C4=CC=CC=C4Cl |
SMILES canonique |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C3=C(CCC3)C(=CC2=O)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]pentadec-2-enamide](/img/structure/B1235421.png)
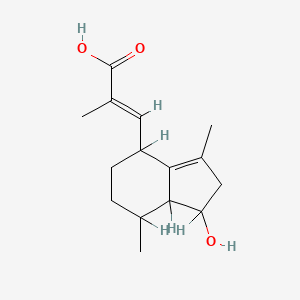

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-[1-(2-hydroxy-2-methylpropyl)sulfanylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1235425.png)


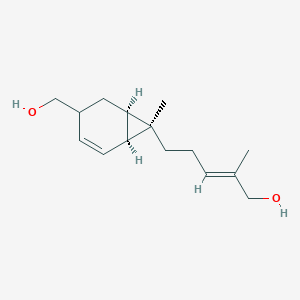
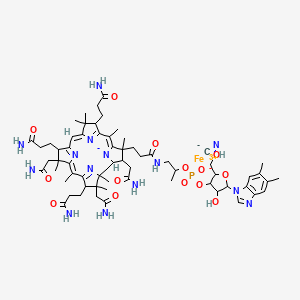
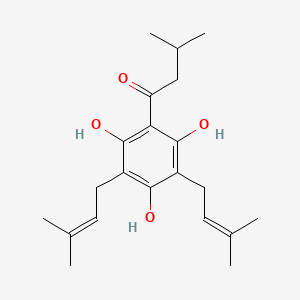
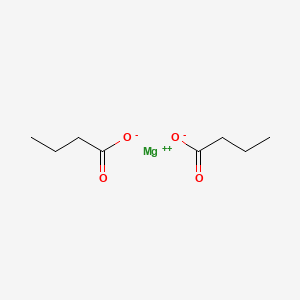

![1-(3-Methoxyphenyl)-2-[(1-methyl-2-imidazolyl)thio]ethanone](/img/structure/B1235440.png)
